(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog, which is a modified version of a naturally occurring nucleoside Nucleosides are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar derivative and a purine base.
Glycosylation Reaction: The protected sugar derivative undergoes a glycosylation reaction with the purine base to form the nucleoside analog.
Deprotection: The protecting groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods may be employed.
Purification: The crude product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: Functional groups on the purine base or the sugar moiety can be substituted with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions may introduce new functional groups to the purine base or sugar moiety.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. It can be incorporated into oligonucleotides for various research purposes.
Biology
In biology, this compound is used to study the structure and function of nucleic acids. It can be incorporated into DNA or RNA to investigate the effects of specific modifications on nucleic acid properties.
Medicine
In medicine, nucleoside analogs are often used as antiviral or anticancer agents
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved may include:
DNA Polymerase: Inhibition of DNA polymerase activity, preventing DNA synthesis.
RNA Polymerase: Inhibition of RNA polymerase activity, preventing RNA synthesis.
Enzymes Involved in Nucleotide Metabolism: Inhibition of enzymes involved in nucleotide metabolism, leading to the depletion of nucleotide pools.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol include other nucleoside analogs, such as:
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral nucleoside analog used to treat HIV infections.
Gemcitabine: An anticancer nucleoside analog used to treat various types of cancer.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a deuterium atom and a hydroxymethyl group. These modifications can influence its biological activity and stability, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-ASCSKKCOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NC(=N)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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